

# Technical Guide: 3-Chloro-N-ethylbenzamide - Synthesis and Characterization

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## Compound of Interest

Compound Name: 3-chloro-N-ethylbenzamide

CAS No.: 26819-09-0

Cat. No.: B2809853

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## Foreword

This document provides a technical overview of **3-chloro-N-ethylbenzamide**, focusing on its synthesis and physicochemical properties. While this compound is available commercially, understanding its synthesis is crucial for researchers interested in creating derivatives or scaling up production for further studies. The information presented here is synthesized from established chemical principles and data from chemical suppliers and databases.

## I. Compound Profile: 3-Chloro-N-ethylbenzamide

**3-Chloro-N-ethylbenzamide** is a chemical compound with the molecular formula  $C_9H_{10}ClNO$ . [1] It belongs to the benzamide class of compounds, characterized by a benzene ring and an amide functional group. The "3-chloro" designation indicates a chlorine atom is substituted at the third position of the benzene ring relative to the amide group, and the "N-ethyl" indicates an ethyl group is attached to the nitrogen of the amide.

Physicochemical Properties:

Property	Value	Source
Molecular Weight	183.63 g/mol	[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO	[1]
Topological Polar Surface Area (TPSA)	29.1 Å <sup>2</sup>	[1]
logP (Octanol/Water Partition Coefficient)	2.0897	[1]
Hydrogen Bond Acceptors	1	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	2	[1]

## II. Synthesis Protocol: Amide Bond Formation

The synthesis of **3-chloro-N-ethylbenzamide** is typically achieved through the formation of an amide bond between a carboxylic acid derivative and an amine. A common and effective method is the reaction of an acyl chloride with an amine.

Reaction Scheme:

3-Chlorobenzoyl chloride + Ethylamine → **3-Chloro-N-ethylbenzamide** + Hydrochloric acid

A base, such as triethylamine or pyridine, is often added to the reaction mixture to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.

### Step-by-Step Protocol for the Synthesis of 3-Chloro-N-ethylbenzamide

This protocol outlines a general laboratory-scale procedure. Optimization of reaction conditions may be necessary depending on the desired scale and purity requirements.

Materials and Reagents:

- 3-Chlorobenzoyl chloride

- Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Base (e.g., Triethylamine, Pyridine)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer
- Rotary evaporator
- Filtration apparatus

#### Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylamine in an anhydrous aprotic solvent (e.g., DCM). Add a suitable base, such as triethylamine (typically 1.1 to 1.5 equivalents).
- **Cooling:** Cool the reaction mixture to 0-5 °C using an ice bath. This is important as the acylation reaction is exothermic.
- **Addition of Acyl Chloride:** Slowly add a solution of 3-chlorobenzoyl chloride in the same anhydrous solvent to the stirred ethylamine solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Work-up:
  - Quench the reaction by slowly adding water.
  - Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
  - Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO<sub>3</sub> solution (to remove any remaining acid), and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: The crude **3-chloro-N-ethylbenzamide** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

## Synthesis Workflow Diagram



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## Sources

- [1. chemscene.com \[chemscene.com\]](https://chemscene.com)
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